molecular formula C4H7N3S B103789 5-Amino-3-ethyl-1,2,4-thiadiazole CAS No. 17467-41-3

5-Amino-3-ethyl-1,2,4-thiadiazole

Cat. No.: B103789
CAS No.: 17467-41-3
M. Wt: 129.19 g/mol
InChI Key: VMSZFGJMDPANBP-UHFFFAOYSA-N
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Description

5-Amino-3-ethyl-1,2,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties

Biochemical Analysis

Biochemical Properties

5-Amino-3-ethyl-1,2,4-thiadiazole has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The nature of these interactions is likely due to the compound’s ability to form bonds and hydrophobic interactions with key amino acid residues .

Cellular Effects

The effects of this compound on cells are significant. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has demonstrated potent anti-cancer activities against various cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-ethyl-1,2,4-thiadiazole typically involves the reaction of ethyl hydrazinecarbodithioate with hydrazonoyl chloride derivatives. One common method includes the treatment of ethyl hydrazinecarbodithioate with hydrazonoyl chloride in the presence of a base such as triethylamine in an ethanol solvent . This reaction yields the desired thiadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-ethyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,3,4-thiadiazole-2-thiol
  • 2-Amino-1,3,4-thiadiazole
  • 5-Amino-3-methyl-1,2,4-thiadiazole

Uniqueness

5-Amino-3-ethyl-1,2,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it has shown superior antimicrobial and anticancer activities . Its ethyl group enhances its lipophilicity, potentially improving its bioavailability and effectiveness in biological systems .

Properties

IUPAC Name

3-ethyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSZFGJMDPANBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373364
Record name 5-Amino-3-ethyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17467-41-3
Record name 5-Amino-3-ethyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17467-41-3
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